molecular formula C19H23NO4S B2712546 ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine CAS No. 381687-95-2

((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine

Cat. No. B2712546
CAS RN: 381687-95-2
M. Wt: 361.46
InChI Key: STQXOMYIGNWPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine has the molecular formula C19H23NO4S . It is also known by other names such as N-[(2,3,5,6-Tetramethylphenyl)sulfonyl]phenylalanine .


Molecular Structure Analysis

The molecular structure of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine consists of a phenylalanine moiety attached to a sulfonyl group, which is in turn attached to a tetramethylphenyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 570.4±60.0 °C at 760 mmHg, and a flash point of 298.8±32.9 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . Its molar refractivity is 97.9±0.4 cm3, and its polar surface area is 92 Å2 .

Scientific Research Applications

Synthesis and Incorporation into Peptides

The synthesis and incorporation of sulfur-containing aromatic amino acids, including derivatives similar to ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine, have been studied for their application in peptide synthesis. For example, derivatives of L-Phenylalanine treated with chlorosulfonic acid have been utilized in the synthesis of angiotensin II analogues, contributing to structure-activity relationship studies on bioassays (Escher, Bernier, & Parent, 1983).

Biochemical Processes and Enzymatic Reactions

Research into the mechanism of aromatic amino acid hydroxylation, involving enzymes like phenylalanine hydroxylase, highlights the fundamental biochemical roles of phenylalanine derivatives. These studies are crucial for understanding metabolic pathways and the synthesis of neurotransmitters (Fitzpatrick, 2003).

Enantioselective Synthesis

The development of methods for enantioselective synthesis of complex molecules, using amino acids like phenylalanine, demonstrates the importance of these derivatives in creating bioactive molecules. Such methodologies facilitate the synthesis of compounds with potential therapeutic applications (Back & Nakajima, 2000).

Neurological Development and Disorders

The impact of excess phenylalanine on brain development and the association with disorders like phenylketonuria (PKU) underscores the significance of researching phenylalanine derivatives. Understanding these effects is vital for developing treatments and dietary recommendations to mitigate developmental issues (Chase & O'brien, 1970).

Antibacterial Therapy

Novel classes of bacterial phenylalanyl-tRNA synthetase inhibitors, derived from phenylalanine, illustrate the potential of these compounds in developing new antibacterial agents. Such research is critical in the face of rising antibiotic resistance (Beyer et al., 2004).

Future Directions

The future directions for the use and study of ((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine are not clear from the available information. It could potentially be of interest in the field of medicinal chemistry, given the biological activity of other sulfonyl compounds .

properties

IUPAC Name

3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-12-10-13(2)15(4)18(14(12)3)25(23,24)20-17(19(21)22)11-16-8-6-5-7-9-16/h5-10,17,20H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQXOMYIGNWPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2,3,5,6-Tetramethylphenyl)sulfonyl)phenylalanine

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